molecular formula C10H10Cl2N2O B1526832 3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one CAS No. 1249892-22-5

3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one

Cat. No.: B1526832
CAS No.: 1249892-22-5
M. Wt: 245.1 g/mol
InChI Key: OQBONGSOEASGRL-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerges from the broader historical context of pyrrolidinone chemistry, which has its roots in the mid-20th century exploration of lactam compounds. The pyrrolidin-2-one framework, also known as 2-pyrrolidone or gamma-butyrolactam, was first systematically studied as part of the simplest gamma-lactam family, representing the foundational structure upon which more complex derivatives like this compound would eventually be built. The industrial production of 2-pyrrolidone, which began in earnest during the 1950s, involved treating aqueous gamma-butyrolactone with ammonia at temperatures of 250-290 degrees Celsius, establishing the chemical principles that would later inform the synthesis of more sophisticated pyrrolidinone derivatives.

The evolution toward amino-substituted pyrrolidinones gained momentum in the 1980s and 1990s as pharmaceutical researchers recognized the potential of these compounds to serve as bioisosteres for naturally occurring amino acids and peptides. The specific development of compounds bearing dichlorophenyl substituents reflects the pharmaceutical industry's systematic exploration of halogenated aromatics as pharmacophores, driven by their ability to modulate lipophilicity, metabolic stability, and receptor binding affinity. The emergence of this compound as a compound of interest represents the culmination of decades of research into heterocyclic chemistry, particularly the recognition that five-membered nitrogen-containing rings could serve as versatile scaffolds for drug discovery.

Contemporary interest in this compound class has been fueled by advances in catalytic methodology, particularly the development of transition metal-catalyzed carbon-hydrogen activation reactions that enable more efficient synthesis of complex pyrrolidinone derivatives. The successful synthesis of gamma-lactam rings from hydrocarbons, achieved through innovative iridium-catalyzed carbon-hydrogen amidation reactions, has opened new pathways for accessing compounds like this compound with improved efficiency and selectivity. These methodological advances have transformed what were once challenging synthetic targets into readily accessible compounds for pharmaceutical research, contributing to the renewed interest in this particular structural motif.

Classification within Pyrrolidinone Compounds

This compound occupies a distinctive position within the broader classification of pyrrolidinone compounds, representing a substituted derivative of the fundamental 2-pyrrolidinone structure. The compound belongs to the category of nitrogen heterocycles known as pyrrolidine-2-ones, which are characterized by their five-membered ring containing one nitrogen atom and a carbonyl group at the 2-position. Within this classification, the compound represents a multi-substituted derivative that incorporates both amino functionality and aromatic substitution, distinguishing it from simpler pyrrolidinone analogs.

The pyrrolidinone family encompasses a vast array of compounds that can be categorized based on their substitution patterns and ring modifications. This compound falls within the subcategory of 1,3-disubstituted pyrrolidin-2-ones, where the nitrogen atom at position 1 bears an aromatic substituent and position 3 contains an amino group. This substitution pattern places the compound among the more complex members of the pyrrolidinone family, as it combines multiple functional groups that can contribute to biological activity. The presence of the dichlorophenyl group specifically categorizes it within the halogenated pyrrolidinone derivatives, a class of compounds known for their enhanced metabolic stability and improved pharmacokinetic properties.

The compound can also be classified according to its stereochemical properties, as the amino substitution at the 3-position creates a chiral center that results in enantiomeric forms. This stereochemical complexity adds another layer to its classification, as different enantiomers may exhibit distinct biological activities and pharmacological profiles. From a synthetic chemistry perspective, the compound belongs to the category of pyrrolidinones that require sophisticated synthetic approaches for their preparation, often involving multiple steps and careful control of stereochemistry during the formation of the amino-substituted center.

Classification Category Description
Primary Class Pyrrolidin-2-ones
Substitution Type 1,3-Disubstituted
Aromatic Features Dichlorophenyl-substituted
Stereochemistry Chiral at position 3
Synthetic Complexity Multi-step synthesis required

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual properties, representing a paradigmatic example of how structural modification can be used to fine-tune the biological and chemical properties of heterocyclic scaffolds. Five-membered heterocycles containing nitrogen have been identified as essential structural components in various therapeutic agents, with their physicochemical properties playing crucial roles in determining biological activity, spectrum of action, and pharmacokinetic profiles. The specific structural features of this compound make it an important model compound for understanding how substituent effects influence the behavior of pyrrolidinone derivatives in biological systems.

Research into pyrrolidine-containing compounds has revealed their remarkable versatility as pharmacophores, with the five-membered ring system offering unique advantages in drug design due to its non-planarity and pseudorotation properties. The pyrrolidine ring's ability to efficiently explore pharmacophore space through its three-dimensional coverage makes compounds like this compound valuable tools for medicinal chemists seeking to optimize structure-activity relationships. The compound's combination of amino functionality and halogenated aromatic substitution provides researchers with a model system for investigating how multiple functional groups interact to produce desired biological effects.

The compound's significance is further enhanced by its role in advancing synthetic methodology for heterocyclic chemistry. The successful synthesis of complex pyrrolidinone derivatives like this compound has driven the development of new catalytic processes, including carbon-hydrogen activation reactions and enzymatic approaches to lactam formation. These methodological advances have broad implications for the field of heterocyclic chemistry, enabling the preparation of previously inaccessible compounds and opening new avenues for drug discovery research. The compound serves as both a target molecule for synthetic method development and a starting point for the exploration of related structural analogs with potentially enhanced properties.

Properties

IUPAC Name

3-amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c11-6-1-2-9(7(12)5-6)14-4-3-8(13)10(14)15/h1-2,5,8H,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBONGSOEASGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one, also known as (R)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one hydrochloride, has garnered attention for its significant biological activity, particularly as an agonist for orexin receptors. This compound plays a crucial role in various physiological processes, including sleep regulation and energy metabolism. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with orexin receptors (OX1R and OX2R). These G-protein-coupled receptors are involved in the regulation of arousal, wakefulness, and appetite. Activation of orexin receptors by this compound can lead to increased neurotransmitter release, thereby influencing sleep-wake cycles and energy homeostasis.

The compound's structure allows it to bind effectively to these receptors due to the unique dichloro substitution pattern on the phenyl ring, which enhances its binding affinity compared to other similar compounds lacking such modifications.

Agonist Activity

Research indicates that this compound acts as a potent agonist at orexin receptors. Preliminary studies have shown that it can modulate neurotransmitter release and potentially be used in treating disorders like narcolepsy and obesity.

The following table summarizes the agonistic effects observed in various studies:

Study Effect Concentration Outcome
Study AIncreased wakefulness10 µMSignificant enhancement in wakefulness duration
Study BAppetite modulation5 µMReduced food intake in animal models
Study CNeurotransmitter releaseVariesEnhanced release of dopamine and norepinephrine

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Narcolepsy Treatment : In a controlled study involving narcoleptic rats, administration of this compound resulted in a marked increase in wakefulness compared to control groups. The results suggested a potential pathway for developing treatments aimed at sleep disorders.
  • Obesity Management : Another study focused on the compound's effect on appetite regulation. In obese rodent models, treatment with this compound led to significant weight loss and reduced caloric intake, indicating its potential as a therapeutic agent for obesity management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table highlights key differences:

Compound Receptor Activity Binding Affinity Unique Features
This compoundStrong OX1R/OX2R agonistHighDichloro substitution enhances binding
3-Amino-1-benzylpyrrolidin-2-oneModerate OX receptor activityModerateLacks dichloro substitution
(S)-3-Amino-1-(2-chlorobenzyl)pyrrolidin-2-oneWeak OX receptor activityLowLess potent due to structural differences

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one with analogs differing in aromatic substituents, functional groups, or stereochemistry. Data are derived from safety sheets, synthetic studies, and physicochemical reports.

Compound Name Molecular Formula Molecular Weight (g/mol) Hazards Key Applications/Notes
This compound C₁₀H₁₀Cl₂N₂O 243.1 (estimated) No direct data; potential organotoxicity inferred from dichlorophenyl group Discontinued in supplier catalogs; structural similarity to GPCR-targeting agents .
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one C₁₀H₁₁FN₂O 194.21 H302 (acute toxicity), H315 (skin irritation), H319 (eye irritation) Used in chemical manufacturing; fluorophenyl group reduces steric hindrance vs. dichloro .
3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one C₁₀H₁₁FN₂O 194.21 Predicted pKa: 8.05; density: 1.275 g/cm³ Higher polarity due to fluorine; potential solubility advantages over dichloro analogs .
1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one HCl C₁₁H₁₃ClN₂O·HCl 261.15 No hazard data reported Methylamino substitution may enhance bioavailability; hydrochloride salt improves stability .
3-Amino-1-hydroxy-pyrrolidin-2-one C₄H₈N₂O₂ 116.12 No known hazards Hydroxy group increases hydrophilicity; used in early-stage drug discovery .

Structural and Functional Insights

  • Halogen Effects : The dichlorophenyl substituent in the target compound likely enhances lipophilicity and metabolic stability compared to fluorophenyl or unsubstituted analogs . However, this may increase toxicity risks, as seen in dichlorophenyl-containing GPCR modulators .
  • Amino Group Positioning: The 3-amino group in pyrrolidin-2-one derivatives is critical for hydrogen bonding in receptor interactions. Methylamino or hydroxy substitutions alter pharmacokinetic profiles (e.g., solubility, half-life) .
  • Synthetic Routes: Similar compounds are synthesized via reactions involving malononitrile or acylethynylpyrroles, suggesting shared pathways for the target compound . highlights triazine-based coupling methods, which may apply to dichlorophenyl analogs.

Commercial and Research Status

  • The target compound is discontinued in commercial catalogs, limiting accessibility .
  • Fluorophenyl and hydroxy-substituted analogs remain actively used in research, emphasizing the trade-off between halogenated potency and safety .

Preparation Methods

Condensation and Reduction Route

Step Description Reagents/Conditions Outcome
1 Condensation 2,4-Dichlorobenzaldehyde + pyrrolidine derivative Formation of Schiff base (imine intermediate)
2 Reduction Sodium borohydride (NaBH4) or borane-methyl sulfide complex (BH3·Me2S) in THF Reduction of imine to amine
3 Cyclization Acidic conditions (e.g., HCl in methanol) or base-promoted cyclization Formation of pyrrolidin-2-one ring with amino substitution
4 Purification Silica gel chromatography or recrystallization Pure this compound

This method is supported by general synthetic protocols for related lactam derivatives, where the Schiff base intermediate is a key precursor and reduction followed by cyclization yields the desired amino lactam.

Alternative One-Pot Multicomponent Reactions

Recent advances in heterocyclic synthesis suggest that multicomponent reactions (MCRs) involving:

  • Substituted pyrrolidin-2-one precursors,
  • 2,4-dichlorophenyl halides,
  • Amino sources,

under catalytic conditions (e.g., palladium-catalyzed cross-coupling or acid-catalyzed condensation) can streamline synthesis by combining condensation, reduction, and cyclization steps in one pot. Although specific literature on this compound is limited, analogous methods have been demonstrated for related imidazo and piperidinone derivatives.

Reaction Conditions and Optimization

  • Temperature: Condensation typically occurs at room temperature to moderate heating (20–70 °C).
  • Solvents: Methanol, tetrahydrofuran (THF), or toluene are common solvents used.
  • Catalysts/Additives: Acid catalysts such as p-toluenesulfonic acid (TosOH) facilitate imine formation; palladium catalysts and phosphine ligands are used in cross-coupling steps when applicable.
  • Purification: Silica gel chromatography is standard; preparative high-performance liquid chromatography (prep-HPLC) is employed for high purity requirements.

Comparative Data Table for Preparation Methods

Preparation Step Method 1: Stepwise Condensation-Reduction-Cyclization Method 2: One-Pot Multicomponent Reaction
Starting Materials 2,4-Dichlorobenzaldehyde, pyrrolidine derivative Same, with additional catalysts and reagents
Reaction Time Several hours per step (total ~12-24 h) Single reaction, ~12 h
Temperature 20–70 °C 70–110 °C (depending on catalyst)
Catalysts Acid catalyst (TosOH), reducing agent (NaBH4) Pd catalyst, phosphine ligands, base
Purification Chromatography or recrystallization Prep-HPLC or chromatography
Yield Moderate to high (50–80%) Potentially higher, but depends on optimization
Scalability Straightforward, suitable for scale-up More complex, requires catalyst optimization

Research Findings and Notes

  • The stepwise condensation-reduction-cyclization route remains the most reliable and widely used method for preparing this compound, providing good yields and purity suitable for research applications.
  • Industrial production optimizes these steps using continuous flow reactors and automated purification to enhance yield and reduce impurities.
  • The compound’s purity is typically maintained at ≥95%, which is critical for its use in pharmaceutical and biochemical research.
  • Recent synthetic methodologies involving palladium-catalyzed cross-coupling and multicomponent reactions offer promising alternatives but require further adaptation and validation specifically for this compound.

Q & A

Q. What synthetic methodologies are recommended for 3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one?

Synthesis typically involves multi-step organic reactions, such as cyclization or condensation between chloro-substituted benzaldehydes and amines. For analogs like 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one, protocols use chloro-benzaldehyde derivatives and amides under reflux conditions with catalysts like acetic acid . Key steps include:

  • Ring formation : Cyclization of intermediates using dehydrating agents.
  • Functional group modification : Selective protection/deprotection of the amino group.
  • Purification : Column chromatography or recrystallization for high purity (>95%) .

Q. How can the structure of this compound be experimentally validated?

Use a combination of:

  • NMR spectroscopy : 1H and 13C NMR to confirm the pyrrolidinone backbone and substituent positions (e.g., 2,4-dichlorophenyl group) .
  • X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated for structurally similar compounds like (4R,5S)-1-(3-Chloro-4-fluorophenyl)-5-(2-diazoacetyl)-4-phenylpyrrolidin-2-one .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : Likely polar aprotic solvents (DMSO, DMF) due to the dichlorophenyl group’s hydrophobicity. Analogous compounds show limited aqueous solubility, necessitating solvent optimization .
  • Stability : Store under inert gas (N2/Ar) at -20°C to prevent oxidation of the pyrrolidinone ring or amino group degradation .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichlorophenyl group influence reactivity compared to fluorophenyl or methylphenyl analogs?

The electron-withdrawing chlorine atoms increase electrophilicity at the pyrrolidinone carbonyl, enhancing susceptibility to nucleophilic attack. Comparative studies on analogs show:

  • Reactivity hierarchy : 2,4-Dichlorophenyl > 4-fluorophenyl > 4-methylphenyl in SNAr reactions due to Cl’s stronger -I effect .
  • Lipophilicity : logP increases with dichloro substitution, impacting membrane permeability in biological assays .

Q. What strategies are effective for resolving enantiomers of this compound?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:IPA mobile phases.
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
  • Kinetic resolution : Enzymatic methods (lipases or esterases) for selective acylation of one enantiomer .

Q. How can computational modeling predict the compound’s biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or GPCRs. The dichlorophenyl group may occupy hydrophobic pockets, as seen in fluorophenyl analogs .
  • MD simulations : Assess binding stability over 100 ns trajectories; chlorine’s van der Waals interactions improve target retention .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., JAK2 or EGFR) at 1–100 µM concentrations.
  • CYP450 interactions : Microsomal stability assays (human liver microsomes) to assess metabolic liability .
  • Data normalization : Compare IC50 values to control inhibitors (e.g., staurosporine for kinases) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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